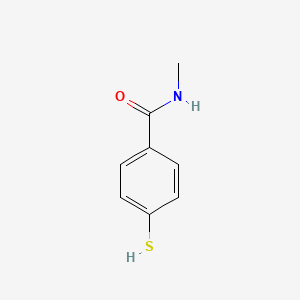

N-Methyl-4-sulfanylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-sulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-9-8(10)6-2-4-7(11)5-3-6/h2-5,11H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZGYZKFDFVATO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187160-34-5 | |

| Record name | N-methyl-4-sulfanylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of N Methyl 4 Sulfanylbenzamide Nmsb

Plasmon-Driven Chemical Transformations

Recent advancements in nanoscience have highlighted the potential of surface plasmons—collective oscillations of electrons in metallic nanoparticles—to drive chemical reactions with high efficiency and selectivity. researchgate.net These plasmon-driven processes can open up new reaction pathways that are inaccessible through traditional thermal or photochemical methods. springernature.com

Plasmonic nanocavities, often formed by the aggregation of noble metal nanoparticles, create intense electromagnetic fields upon light excitation. These "hot spots" are regions of highly concentrated energy that can significantly accelerate chemical reactions for molecules situated within them. researchgate.net When NMSB is present in such nanocavities, the localized surface plasmon resonance (LSPR) can lead to the cleavage and formation of chemical bonds. The sulfanyl (B85325) group of NMSB has a strong affinity for gold and silver surfaces, facilitating its localization within these plasmonically active regions. nih.gov This interaction is crucial for studying its reactivity, as the molecule must be in close proximity to the nanoparticle surface for plasmon-mediated energy transfer to occur efficiently.

Upon excitation by light, surface plasmons in metallic nanoparticles decay non-radiatively, generating energetic "hot" electrons. researchgate.netresearchgate.net These hot electrons can be transferred to the orbitals of an adsorbed molecule like NMSB, transiently forming a radical anion. This process can significantly lower the activation energy for specific chemical transformations. For NMSB, hot electron transfer could initiate reactions at either the amide linkage or the C-S bond. The specific reaction pathway is often dictated by the energy of the hot electrons and the electronic structure of the molecule. researchgate.net

In the context of plasmon-driven reactions involving molecules with similar functional groups, various products have been identified. By analogy, the irradiation of NMSB in the presence of plasmonic nanoparticles could lead to several potential products. For instance, cleavage of the C-N bond in the amide group could lead to the formation of p-mercaptobenzamide. Alternatively, transformation of the amide group could yield p-mercaptobenzonitrile. The identification of these products is typically achieved through techniques such as surface-enhanced Raman spectroscopy (SERS), which can provide in-situ vibrational information about the molecules on the nanoparticle surface.

| Potential Reactant | Potential Plasmon-Driven Products |

| N-Methyl-4-sulfanylbenzamide | p-mercaptobenzamide, p-mercaptobenzonitrile |

This table presents potential reaction products based on analogous plasmon-driven reactions of similar functional groups.

Both gold and silver nanoparticles are highly effective for plasmon-driven catalysis due to their strong LSPR in the visible range of the electromagnetic spectrum. nih.gov Gold nanoparticles, in particular, are known for their stability and biocompatibility. sigmaaldrich.commdpi.com The aggregation of these nanoparticles is critical as it creates the aforementioned nanocavities or "hot spots" where the electromagnetic field is greatly enhanced, leading to more efficient catalytic activity. researchgate.net The choice between gold and silver can influence the reaction, as their plasmon resonance frequencies and surface chemistry differ. Silver nanoparticles, while also highly active, may exhibit different selectivity due to their distinct electronic properties. rsc.orgmdpi.com

| Nanoparticle Material | Key Characteristics in Plasmonic Catalysis |

| Gold (Au) | High stability, strong LSPR in the visible spectrum, well-established surface chemistry. nih.govnih.gov |

| Silver (Ag) | Strong plasmon resonance, potential for different reaction selectivity compared to gold. rsc.orgresearchgate.net |

This table summarizes the key features of gold and silver nanoparticles as catalysts in plasmon-driven reactions.

The kinetics of plasmon-driven reactions are highly dependent on the parameters of the laser excitation source. The wavelength, power, and polarization of the incident light all play a crucial role. The reaction rate is typically maximized when the laser wavelength is tuned to the LSPR peak of the nanoparticle aggregates. researchgate.net Increasing the laser power generally leads to a higher reaction rate, as it increases the population of excited plasmons and, consequently, the generation of hot electrons. However, excessive power can also lead to thermal effects that may favor different reaction pathways or cause damage to the sample.

Secondary Amide Reactivity in Heterogeneous Catalysis Contexts

The secondary amide group in NMSB is a key functional group in organic chemistry. In the context of heterogeneous catalysis, amides can undergo various transformations, such as hydrolysis, reduction, or N-alkylation. researchgate.net Metal-organic frameworks (MOFs) have emerged as promising heterogeneous catalysts for amide bond formation and transformation due to their high surface area and tunable active sites. chemrxiv.org The reactivity of the secondary amide in NMSB on heterogeneous catalytic surfaces is influenced by the nature of the catalyst's active sites and the reaction conditions. The interaction of the amide's carbonyl oxygen and N-H group with the catalyst surface can facilitate bond activation and subsequent reaction.

Dissociative Electron Attachment (DEA) Studies on NMSB

Dissociative electron attachment (DEA) is a fundamental process in which a molecule captures a low-energy electron to form a transient negative ion (TNI), which then spontaneously dissociates into a stable negative ion and one or more neutral fragments aps.org. Gas-phase DEA studies on this compound (NMSB) have provided critical insights into its intrinsic fragmentation pathways upon interaction with low-energy electrons nih.govresearchgate.net. These studies are instrumental in understanding the molecule's reactivity, particularly in contexts like plasmon-driven chemical transformations where hot electron-mediated processes are significant nih.govuni-potsdam.denih.gov.

In experiments involving NMSB in the gas phase, the attachment of low-energy electrons leads to the formation of several anionic fragments. The primary dissociation channels are observed at electron energies typically below 2 eV nih.govresearchgate.net. The most prominent fragment is the [M–H]⁻ anion, resulting from the loss of a hydrogen atom nih.govresearchgate.net.

The proposed mechanism for this fragmentation involves the initial capture of an electron into the π* orbital of the aromatic system of NMSB. This is followed by electronic coupling between the π* orbital and a dissociative σ*(C-N) orbital, which facilitates the cleavage of the N–Cα bond nih.gov. This process is analogous to fragmentation mechanisms observed in peptides and other biomolecules where electron capture dissociation (ECD) or electron transfer dissociation (ETD) techniques are employed nih.govnih.gov.

Detailed Research Findings

The anion efficiency curves obtained from DEA studies on NMSB reveal the relative abundance of different fragments as a function of the incident electron energy. The major anionic fragments observed are [M–H]⁻, [M–C2H4NO]⁻, SH⁻, and S⁻ researchgate.net. The formation of the [M–H]⁻ ion is the most dominant process at very low electron energies nih.govresearchgate.net.

The fragmentation pathways identified through these studies are summarized below:

Formation of [M-H]⁻: This process occurs at electron energies below 2 eV and represents the loss of a single hydrogen atom from the parent molecule nih.govresearchgate.net.

Formation of [M–C2H4NO]⁻: This fragment corresponds to a significant structural breakdown of the molecule.

Formation of SH⁻ and S⁻: The cleavage of the sulfur-hydrogen bond and the carbon-sulfur bond, respectively, leads to the formation of these smaller anionic fragments researchgate.net.

The experimental findings from the gas-phase DEA studies on NMSB are crucial for interpreting its behavior in more complex environments, such as at the interface of plasmonic nanoparticles. The energy range of 1–3 eV, where hot electrons are generated under plasmonic excitation, aligns with the energies required to initiate the dissociation of NMSB via TNI states, as demonstrated by the DEA experiments nih.gov.

Data from Dissociative Electron Attachment Studies

The following table summarizes the key anionic fragments observed during the dissociative electron attachment to NMSB and their corresponding mass-to-charge ratios (m/z).

| Fragment Ion | Formula | m/z |

| [M-H]⁻ | C₈H₈NOS⁻ | 166 |

| [M-C₂H₄NO]⁻ | C₆H₄S⁻ | 108 |

| SH⁻ | SH⁻ | 33 |

| S⁻ | S⁻ | 32 |

Computational and Theoretical Investigations of N Methyl 4 Sulfanylbenzamide

Electronic Structure Calculations and Molecular Modeling

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing information on molecular orbitals, electron density distribution, and geometric parameters.

Molecular modeling of N-Methyl-4-sulfanylbenzamide would begin with geometry optimization, typically using a DFT method such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles. For similar aromatic sulfonamides, studies have shown that the sulfonamide group adopts a tetrahedral geometry. mdpi.com

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Table 1: Illustrative Frontier Molecular Orbital Energies (Calculated for a related benzamide (B126) derivative)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

(Note: Data is representative of typical values for similar aromatic amides and is for illustrative purposes only.)

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. This map visualizes the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the sulfur atom, indicating sites susceptible to electrophilic attack, while positive potential would be found around the amide and thiol hydrogens.

Conformational Analysis and Stability Predictions

Conformational analysis investigates the different spatial arrangements of atoms (conformers) that arise from rotation around single bonds. researchgate.net For this compound, key rotations would occur around the C-C bond connecting the phenyl ring to the amide group, the C-N amide bond, and the C-S bond.

The partial double-bond character of the amide C-N bond restricts rotation, leading to relatively stable cis and trans conformers. In most N-methyl aromatic amides, the trans conformation (where the methyl group is opposite the carbonyl oxygen) is often sterically hindered, making the cis form more stable. However, electronic effects and the potential for intramolecular hydrogen bonding can influence this preference. researchgate.net

Computational methods can predict the relative stability of these conformers. By systematically rotating specific dihedral angles and calculating the potential energy at each step, a potential energy surface scan can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states. The relative energies of the stable conformers indicate their population distribution at thermal equilibrium. For N-methylformamide, a simpler related molecule, ab initio calculations have shown the trans conformer to be the most stable in the gas phase. researchgate.net

Reactivity Descriptors and Quantum Chemical Parameters

Quantum chemical parameters derived from electronic structure calculations provide quantitative measures of a molecule's reactivity. mdpi.comnih.gov These global reactivity descriptors are calculated from the energies of the HOMO and LUMO orbitals.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom or molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Softness (S): The reciprocal of hardness (S = 1/η). It measures the extent of chemical reactivity. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. Calculated as ω = μ2 / 2η, where μ is the chemical potential (μ = -χ).

These parameters allow for the comparison of reactivity between different molecules or different sites within the same molecule. nih.gov

Table 2: Illustrative Quantum Chemical Reactivity Descriptors (Based on a generic benzamide structure)

| Descriptor | Formula | Illustrative Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.8 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV |

| Softness (S) | 1 / η | 0.42 eV-1 |

| Electrophilicity Index (ω) | χ2 / 2η | 3.66 eV |

(Note: These values are for illustrative purposes to demonstrate the application of the concepts.)

Molecular Dynamics Simulations to Elucidate Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. dovepress.com An MD simulation calculates the trajectory of particles by solving Newton's equations of motion, providing a detailed view of molecular behavior and interactions in a simulated environment (e.g., in a solvent like water or interacting with a biological target). dovepress.comnih.gov

For this compound, MD simulations could be used to:

Analyze Solvation: By placing the molecule in a box of explicit solvent molecules (like water), simulations can reveal how the solvent organizes around the solute. This can identify key hydrogen bonding interactions between the amide or thiol groups and water, providing insight into its solubility. nih.gov

Study Intermolecular Interactions: Simulations of multiple this compound molecules can show how they interact with each other in a condensed phase, revealing preferred packing arrangements and hydrogen bonding networks.

Probe Protein-Ligand Interactions: If this compound is investigated as a potential ligand for a protein, MD simulations can model the stability of the ligand within the protein's binding site. samipubco.com Analyses such as Root Mean Square Deviation (RMSD) can assess the stability of the complex over time, while interaction energy calculations can quantify the contribution of van der Waals and electrostatic forces to the binding affinity. dovepress.comresearchgate.net

Computational Analysis of Spectroscopic Properties (e.g., Raman Spectra)

Computational methods can predict vibrational spectra (like Infrared and Raman) with a high degree of accuracy. nih.gov By calculating the second derivatives of the energy with respect to atomic positions, harmonic vibrational frequencies can be determined. These theoretical frequencies often correspond well with experimental data, aiding in the assignment of complex spectral bands to specific molecular motions (e.g., C=O stretching, N-H bending, C-S stretching). nih.govresearchgate.net

For this compound, a DFT calculation would yield a set of vibrational modes and their corresponding Raman activities. nih.govnih.gov This allows for a detailed interpretation of an experimental Raman spectrum. For instance, the characteristic C=O stretch of the amide group, the N-H bending, and the vibrations of the benzene (B151609) ring could be precisely assigned. Theoretical calculations can also predict shifts in vibrational frequencies that occur due to intermolecular interactions, such as hydrogen bonding. nih.gov

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies for a Related Benzamide

| Vibrational Assignment | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |

|---|---|---|

| N-H Stretch | 3450 | 3400 |

| C-H (Aromatic) Stretch | 3105 | 3090 |

| C=O Stretch | 1685 | 1660 |

| C-N Stretch | 1390 | 1410 |

| C-S Stretch | 710 | 700 |

(Note: Data is representative and intended to illustrate the correlation between calculated and experimental values.)

Advanced Spectroscopic Methodologies in N Methyl 4 Sulfanylbenzamide Research

Surface-Enhanced Raman Scattering (SERS) Spectroscopy

Surface-Enhanced Raman Scattering (SERS) has emerged as a pivotal analytical tool in the study of N-Methyl-4-sulfanylbenzamide. Its high sensitivity and ability to provide detailed vibrational information make it ideal for probing molecular changes at the nanoscale. SERS functions as a dual-purpose tool, capable of both initiating molecular transformations through plasmonic excitation and simultaneously monitoring the resulting products in real-time. researchgate.net This technique has been particularly insightful when studying the reactivity of this compound at the nanocavities of gold and silver nanoparticle aggregates. researchgate.netrsc.org

In-situ Monitoring of Molecular Transformations

SERS spectroscopy enables the direct, in-situ observation of chemical changes in this compound when it is adsorbed on plasmonically active surfaces. researchgate.net Under laser excitation, researchers have tracked the plasmon-driven conversion of this compound into different chemical species. researchgate.net This transformation is mediated by hot electrons generated at the plasmonic nanocavities. researchgate.net

The primary transformation pathway observed is the conversion of this compound into p-mercaptobenzamide and p-mercaptobenzonitrile. researchgate.net This process can be followed by monitoring specific changes in the SERS spectrum over time. For instance, the disappearance of bands associated with the parent molecule and the emergence of new peaks corresponding to the products provide a clear picture of the molecular transformation. researchgate.net

| Raman Shift (cm⁻¹) | Assignment | Observation Over Time | Inferred Molecular Event |

|---|---|---|---|

| 1320 | Amide III band | Decrease in intensity | Loss of secondary amide structure |

| 1189 | Primary amide feature | Increase in intensity | Formation of p-mercaptobenzamide |

| 2230 | Aromatic nitrile stretch | Increase in intensity | Formation of p-mercaptobenzonitrile |

| 315 | NH₂ rocking vibration | Increase in intensity | Formation of p-mercaptobenzamide |

| 345 | C-S-Ag angle bending | Increase in intensity | Binding of products to the silver surface |

Real-time Analysis of Reaction Kinetics

A significant advantage of dynamic SERS is its capacity for real-time analysis of reaction kinetics. researchgate.net By recording time-series SERS maps, the evolution of the chemical transformation of this compound can be tracked continuously. researchgate.net This allows for the extraction of reaction time traces for specific vibrational peaks, revealing the rates of disappearance of the reactant and the formation of the products. researchgate.net

Studies have shown that the reaction rate has a negligible dependence on external temperature, which suggests that the transformation is not primarily driven by heat. researchgate.net Instead, the reaction rate is limited by the availability of energetic hot electrons to the this compound molecule at the plasmonic interface. researchgate.net This insight into the reaction mechanism is a direct result of the real-time kinetic data provided by SERS. researchgate.net

Applications in Single Molecule Studies

The principles and methodologies used to study ensembles of this compound molecules with SERS are directly applicable to the field of single-molecule studies. rsc.orgresearchgate.net Dynamic SERS is a powerful technique for investigating processes at the molecular level in real-time. researchgate.net The high sensitivity of SERS makes it possible to detect and analyze individual molecules, providing insights that are often obscured by ensemble averaging. mdpi.com By monitoring spectral fluctuations and transient signals, researchers can observe the dynamics of single molecules, including conformational changes and reaction intermediates. rsc.org The study of this compound at plasmonic nanocavities serves as a model for understanding metal-catalyzed reactions of individual molecules, a key area of research in heterogeneous catalysis. researchgate.net

Integration of SERS with Dissociative Electron Attachment Studies

To further elucidate the mechanism of the plasmon-driven transformation of this compound, SERS studies have been integrated with Dissociative Electron Attachment (DEA) experiments. researchgate.net DEA studies involve observing the fragmentation of a molecule in the gas phase after it captures a low-energy electron. researchgate.net

In the case of this compound, DEA experiments identified several anionic fragments produced at different electron energies. researchgate.net These findings support the hypothesis that a hot-electron-mediated process is responsible for the molecular conversion observed in SERS experiments. researchgate.net The correlation between the fragments observed in the gas-phase DEA experiments and the products identified on the nanoparticle surface via SERS provides compelling evidence for the proposed reaction pathway. researchgate.net

| Observed Fragment | Chemical Formula |

|---|---|

| [M–H]⁻ | C₈H₈NOS⁻ |

| [M–C₂H₄NO]⁻ | C₆H₄S⁻ |

| SH⁻ | SH⁻ |

| S⁻ | S⁻ |

Future Research Directions and Emerging Applications

Design and Synthesis of Novel N-Methyl-4-sulfanylbenzamide Derivatives with Tuned Reactivity

The synthesis of novel derivatives of this compound is a crucial step towards harnessing its full potential. By modifying its core structure, researchers can fine-tune its chemical and physical properties for specific applications. General synthetic strategies for related benzamide (B126) and sulfonamide derivatives can provide a roadmap for creating a library of NMSB compounds with varied reactivity.

For instance, the synthesis of N-phenylbenzamide derivatives often involves the condensation of a benzoic acid derivative with an aniline (B41778) using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt). mdpi.com A similar approach could be employed to introduce a wide range of substituents onto the N-methyl and phenyl moieties of NMSB.

Furthermore, drawing inspiration from the synthesis of sulfonamide derivatives, reactions targeting the sulfanyl (B85325) group (-SH) could lead to another class of novel compounds. nih.govmdpi.com For example, alkylation, arylation, or the formation of disulfide bonds could significantly alter the molecule's electronic properties and biological activity. The key idea in designing new derivatives is to preserve the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone while introducing various substituents to explore new chemical space and potential biological targets. nih.gov

Table 1: Potential Synthetic Strategies for NMSB Derivatives

| Strategy | Reagents and Conditions | Potential Outcome |

| Amide Coupling | DIC, HOBt, various amines/carboxylic acids | Modification of the benzamide core |

| Sulfanyl Group Modification | Alkyl halides, aryl boronic acids | Introduction of diverse functional groups at the sulfur atom |

| Aromatic Ring Substitution | Electrophilic aromatic substitution | Alteration of electronic properties of the phenyl ring |

This systematic approach to derivatization, coupled with thorough characterization using techniques like NMR and mass spectrometry, will be essential for building a structure-activity relationship (SAR) database for NMSB and its analogs.

Exploration of NMSB in Diverse Heterogeneous Catalysis Systems

The field of heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers sustainable and efficient solutions for chemical transformations. The unique electronic properties of sulfur-containing aromatic compounds like NMSB suggest their potential utility in this area.

While direct applications of NMSB in heterogeneous catalysis are yet to be extensively reported, research on related systems provides valuable insights. For example, the N-methylation of amines using CO2 and H2 over heterogeneous catalysts is a significant area of research. researchgate.net The amide and sulfanyl functionalities in NMSB could serve as anchoring points for metal nanoparticles, creating novel supported catalysts. The synthesis of nanocatalysts on high-surface-area supports is a growing field, and NMSB could be explored as a ligand to stabilize these nanoparticles and enhance their catalytic performance. rsc.org

Future research could focus on immobilizing NMSB or its derivatives on solid supports like silica, alumina, or polymers. These supported NMSB-based materials could then be tested for their catalytic activity in various organic reactions, such as cross-coupling reactions, reductions, and oxidations. The easy recoverability and reusability of heterogeneous catalysts make this a particularly attractive avenue for green chemistry applications.

Further Elucidation of Mechanistic Pathways through Advanced Spectroscopic Techniques

A deep understanding of the reaction mechanisms involving NMSB is fundamental to optimizing its applications. Advanced spectroscopic techniques are powerful tools for elucidating these intricate pathways. While specific mechanistic studies on NMSB are not yet widely available, methodologies applied to similar chemical processes can be adapted.

For example, in studies of N-nitrosodimethylamine (NDMA) formation, a combination of kinetic studies and spectroscopic analysis was used to propose a detailed reaction mechanism. nih.gov A similar approach could be applied to reactions involving NMSB. In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, can be used to monitor reactions in real-time, identifying transient intermediates and determining reaction kinetics.

Furthermore, techniques like X-ray crystallography can provide precise information about the three-dimensional structure of NMSB derivatives and their complexes, offering insights into their reactivity and interaction with other molecules. nih.gov The combination of these advanced analytical methods will be crucial in building a comprehensive picture of the chemical behavior of NMSB.

Computational-Guided Discovery of New NMSB-Based Materials or Intermediates

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the design of new materials with desired functionalities. These computational approaches can significantly accelerate the discovery and development of novel NMSB-based materials and intermediates.

Density functional theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of NMSB and its derivatives. This can help in understanding their chemical behavior and in predicting the outcomes of chemical reactions. Molecular docking simulations can be used to predict the binding affinity and mode of interaction of NMSB derivatives with biological targets, such as proteins and enzymes. nih.govnih.gov This information is invaluable for the rational design of new drug candidates.

By combining computational screening of virtual libraries of NMSB derivatives with experimental validation, researchers can efficiently identify promising candidates for various applications, from catalysis to medicine. This synergistic approach minimizes the need for extensive trial-and-error experimentation, saving time and resources.

Investigation of NMSB and its Derivatives for Broader Biological Applications

The structural motifs present in this compound, namely the benzamide and the aryl thiol, are found in numerous biologically active compounds. This suggests that NMSB and its derivatives could possess a wide range of therapeutic properties. While the biological profile of NMSB itself is not extensively documented, the activities of related compounds provide a strong rationale for further investigation.

Benzamide and sulfonamide derivatives have been reported to exhibit a broad spectrum of biological activities, including:

Anticancer Activity : Many benzamide derivatives have been investigated as potential anticancer agents, acting as inhibitors of various protein kinases. nih.gov

Antiviral Activity : Novel N-phenylbenzamide derivatives have shown promise as inhibitors of enterovirus 71. mdpi.com

Antimicrobial Activity : Sulfonamide derivatives are well-known for their antibacterial properties. tsijournals.com Newly synthesized sulfonamides have also been screened for their activity against various bacteria and fungi. tsijournals.com

Future research should involve the systematic screening of a library of NMSB derivatives against a panel of biological targets. This could uncover novel lead compounds for the development of new drugs to treat a variety of diseases. The sulfanyl group, in particular, offers a handle for covalent modification, which could be exploited for the design of targeted therapies. The investigation into the antioxidant properties of related sulfonamide derivatives also suggests a potential avenue for exploring the therapeutic applications of NMSB. tsijournals.com

Q & A

Basic: What are the recommended synthetic routes for N-Methyl-4-sulfanylbenzamide, and what critical parameters influence yield?

Methodological Answer:

this compound can be synthesized via sequential functionalization of the benzamide core. A typical approach involves:

- Sulfanyl Group Introduction: Reacting 4-mercaptobenzoic acid with methylamine under controlled pH (7–8) to form the amide bond, followed by thiol protection/deprotection to avoid oxidation .

- Methylation: Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or acetonitrile) at 60–80°C .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity .

Critical Parameters: - Temperature Control: Excess heat during methylation can lead to over-alkylation or decomposition .

- Oxygen Exclusion: Sulfanyl groups are prone to oxidation; reactions should be conducted under inert atmospheres (N₂/Ar) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis:

- Structural Confirmation:

- NMR Spectroscopy: ¹H NMR should show a singlet for the methyl group (~δ 2.9–3.1 ppm) and aromatic protons (δ 7.2–8.0 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~δ 168 ppm .

- Mass Spectrometry: ESI-MS in positive ion mode should display [M+H]⁺ at m/z 196.1 (calculated) .

- X-ray Crystallography: For unambiguous confirmation, single-crystal analysis resolves bond angles and spatial arrangement .

Advanced: How can computational methods predict the reactivity of this compound in different solvents?

Methodological Answer:

- Solvent Effects: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model solvation energies to predict solubility and stability. Polar solvents like DMSO stabilize the sulfanyl group via hydrogen bonding, reducing oxidation risk .

- Reactivity Pathways: Molecular dynamics simulations (e.g., Gaussian or ORCA) assess nucleophilic attack susceptibility at the sulfur atom. For example, in acidic conditions, protonation of the sulfanyl group increases electrophilicity, favoring thioether formation .

- Validation: Compare computed IR spectra with experimental data (e.g., S-H stretching at ~2550 cm⁻¹) to verify model accuracy .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Cross-Validation: Replicate assays under standardized conditions (e.g., fixed pH, temperature, and cell lines). For example, discrepancies in IC₅₀ values against cancer cells may arise from variable ATP concentrations in viability assays; use synchronized cell cycles .

- Metabolite Profiling: LC-MS/MS identifies degradation products or metabolites that may interfere with activity readings. For instance, sulfoxide derivatives (from sulfanyl oxidation) can exhibit altered binding affinities .

- Target Engagement Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify direct interactions with proposed targets (e.g., kinases), distinguishing true activity from off-target effects .

Advanced: How can researchers optimize the regioselectivity of this compound derivatives for targeted biological applications?

Methodological Answer:

- Directed Functionalization: Introduce directing groups (e.g., pyridyl or boronic acid) to guide electrophilic substitution. For example, a meta-directing group on the benzamide ring can prioritize sulfonation at the para position .

- Catalytic Systems: Use Pd-catalyzed C-H activation (e.g., Pd(OAc)₂ with ligands like PCy₃) to achieve selective cross-coupling at the sulfanyl-bearing aromatic ring .

- Kinetic vs. Thermodynamic Control: Lower temperatures (0–25°C) favor kinetic products (e.g., monosubstituted derivatives), while higher temperatures (80–100°C) drive thermodynamically stable disubstituted products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.